Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate is a chemical compound with the molecular formula C14H22BrN3O2 It is a derivative of piperidine and pyrazine, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the bromopyrazine moiety. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide. The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions can yield a variety of substituted pyrazine derivatives, while ester hydrolysis results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyrazine moiety can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate: Similar in structure but with a bromophenyl group instead of a bromopyrazine.
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Features a bromomethyl group instead of a bromopyrazine.
Tert-butyl 4-[(5-bromopyrazin-2-yl)methylamino]piperidine-1-carboxylate: Similar but with a methylamino group.
Uniqueness
Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate is unique due to the presence of the bromopyrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)19-6-4-10(5-7-19)18-12-9-16-11(15)8-17-12/h8-10H,4-7H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWOURZFZAHYIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.